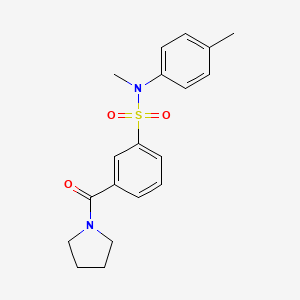
phenyl(2-piperidinyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-piperidinyl)phosphinic acid, also known as CPPene, is a phosphinic acid derivative that has been extensively studied for its potential therapeutic applications. CPPene has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders. Synthesis Method: CPPene can be synthesized using a variety of methods, including the reaction of 2-piperidinecarboxylic acid with phenylphosphonic dichloride, or the reaction of 2-piperidinecarboxylic acid with phenylphosphonic acid anhydride. The synthesis of CPPene is a multi-step process that requires careful attention to detail, as the purity of the final product is critical for its use in scientific research. Scientific Research Application: CPPene has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. CPPene has also been studied for its neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CPPene has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory disorders such as multiple sclerosis. Mechanism of Action: CPPene's mechanism of action is not fully understood, but it is believed to act by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal activity. By inhibiting GABA-T, CPPene may increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective properties. Biochemical and Physiological Effects: CPPene has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective properties. Additionally, CPPene has been shown to decrease the levels of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage. CPPene has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications in inflammatory disorders. Advantages and Limitations for Lab Experiments: CPPene has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for investigating the role of GABA in various neurological disorders. Additionally, CPPene has been shown to have low toxicity, making it a safe compound to use in animal studies. However, CPPene's low solubility in water can make it difficult to administer in certain experimental settings, and its high cost may limit its use in large-scale studies. Future Directions: There are several future directions for research on CPPene. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand CPPene's mechanism of action and its effects on neuronal activity. Finally, the development of more efficient synthesis methods for CPPene could make it a more accessible tool for scientific research.
特性
IUPAC Name |
phenyl(piperidin-2-yl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO2P/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCMXAROKJDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)P(=O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-2-yl)phosphinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)



![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)